2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol
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Overview
Description
2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol is a complex organic compound that features a quinoline ring system substituted with a phenyl group and an ethanol moiety attached to a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the phenyl group and the ethanol moiety. The final step involves the attachment of the dibutylamino group under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinolin-4-ylmethanol
- 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}butanoic acid
- 2-((8-benzyl-7-Methoxy-2-phenylquinolin-4-yl)aMino)ethanol
Uniqueness
2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
36396-94-8 |
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Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol |
InChI |
InChI=1S/C25H32N2O/c1-3-5-16-27(17-6-4-2)19-25(28)22-18-24(20-12-8-7-9-13-20)26-23-15-11-10-14-21(22)23/h7-15,18,25,28H,3-6,16-17,19H2,1-2H3 |
InChI Key |
UEZKINHQOOWWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
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